2-Ethynylpyridine hydrochloride
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Overview
Description
2-Ethynylpyridine hydrochloride is a chemical compound derived from 2-ethynylpyridine, a pyridine derivative. It is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by its molecular formula C7H5N and a molecular weight of 103.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynylpyridine hydrochloride can be synthesized through the hydrochlorination of 2-ethynylpyridine. This process involves the reaction of 2-ethynylpyridine with hydrochloric acid to form a pyridinium salt . The reaction enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic addition of the chloride ion to the ethynyl group, producing 2-(2-chloroethenyl)pyridine in high yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of 2-bromopyridine as a starting material. The synthesis involves the reaction of 2-bromopyridine with acetylene in the presence of a palladium catalyst to form 2-ethynylpyridine, which is then treated with hydrochloric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylpyridine hydrochloride undergoes various types of chemical reactions, including:
Hydrohalogenation: Reaction with hydrochloric acid to form pyridinium salts.
Polymerization: Uncatalyzed polymerization to form poly(2-ethynyl-N-iodopyridinium iodide) and other derivatives.
Substitution: Reaction with anionic heptaphosphide clusters to form 4-(2′-pyridyl)-1,2,3-triphospholide anion.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, palladium catalysts, and anionic heptaphosphide clusters. Reaction conditions typically involve mild temperatures and pressures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include pyridinium salts, poly(2-ethynyl-N-iodopyridinium iodide), and 4-(2′-pyridyl)-1,2,3-triphospholide anion .
Scientific Research Applications
2-Ethynylpyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-ethynylpyridine hydrochloride involves the formation of pyridinium salts, which enhance the electrophilicity of the ethynyl group. This increased electrophilicity facilitates nucleophilic addition reactions, leading to the formation of various substituted products . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the ethynyl group and its interactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethynylpyridine hydrochloride include:
Uniqueness
This compound is unique due to its enhanced electrophilicity upon salt formation, which facilitates nucleophilic addition reactions more efficiently compared to its analogs . This property makes it particularly useful in organic synthesis and polymerization reactions .
Properties
Molecular Formula |
C7H6ClN |
---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-ethynylpyridine;hydrochloride |
InChI |
InChI=1S/C7H5N.ClH/c1-2-7-5-3-4-6-8-7;/h1,3-6H;1H |
InChI Key |
QTVZJTUZKVBTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=N1.Cl |
Origin of Product |
United States |
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